methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Industry: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle progression and inducing apoptosis in certain cancer cell lines . The compound’s binding to the active site of CDK2 is facilitated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold and have shown promise in various biological applications.
Uniqueness
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C14H10F2N6O2S |
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Molecular Weight |
364.33 g/mol |
IUPAC Name |
methyl 4-[1-(difluoromethyl)pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C14H10F2N6O2S/c1-6-8-11-18-10(7-3-4-21(19-7)14(15)16)20-22(11)5-17-12(8)25-9(6)13(23)24-2/h3-5,14H,1-2H3 |
InChI Key |
PDJOLHMONUVJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)C(F)F)C(=O)OC |
Origin of Product |
United States |
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